isocudraniaxanthone A
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Overview
Description
Isocudraniaxanthone A is a xanthone that can be isolated from the roots of Maclura cochinchinensis . It has a molecular formula of C18H16O6 and a molecular weight of 328.32 g/mol . It is a type of compound known as xanthones .
Synthesis Analysis
This compound is not synthesized but is isolated from natural sources. Specifically, it is extracted from the roots of Maclura cochinchinensis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H16O6 . The SMILES representation of its structure is O=C1C2=C (OC3=C1C=CC (O)=C3O)C (C © ©C=C)=C (O)C=C2O .Physical and Chemical Properties Analysis
This compound is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Chemical Constituents and Isolation
Isocudraniaxanthone A, along with other prenylated xanthones, has been identified as a chemical constituent in various plants like Cudrania cochinchinensis and Cudrania tricuspidata. These compounds are isolated using methods like silica gel column chromatography and their structures are elucidated through spectral data analysis (Liu, Wei, Zhou, Gan, & Liu, 2013).
Hepatoprotective Effects
This compound has shown significant hepatoprotective effects. Studies have demonstrated its activity against cytotoxicity in human liver-derived cells, suggesting potential applications in protecting liver health (Tian, Kim, Cui, & Kim, 2005).
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. For example, its ability to inhibit the growth and induce apoptosis in oral cancer cells has been observed, highlighting its potential as a therapeutic agent in cancer treatment (Shin, Lee, Kang, Auh, Lee, Kim, & Kim, 2014).
Neuroprotective Effects
This compound has been studied for its neuroprotective effects. It inhibits neuroinflammation in microglia by suppressing the expression of inflammatory mediators and pathways, suggesting a role in treating neurodegenerative diseases (Yoon, Kim, Quang, Seo, Kang, Lee, Oh, & Kim, 2016).
Antibacterial Activity
The compound also exhibits antibacterial properties. This compound has been found effective against pathogenic microorganisms, indicating its potential application in addressing bacterial infections (Kim, Hur, & Sohn, 2008).
Mechanism of Action
Properties
IUPAC Name |
1,3,5,6-tetrahydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-4-18(2,3)13-11(21)7-10(20)12-14(22)8-5-6-9(19)15(23)16(8)24-17(12)13/h4-7,19-21,23H,1H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSMOZDSUSQHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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